molecular formula C15H25NO2 B5145895 N-methyl-N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine

N-methyl-N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine

Cat. No.: B5145895
M. Wt: 251.36 g/mol
InChI Key: QCRMEFWCEOCIEZ-UHFFFAOYSA-N
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Description

N-methyl-N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine is a chemical compound with a complex structure that includes a phenoxyethoxy group and a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine typically involves multiple steps. One common method includes the reaction of N-methylbutan-1-amine with 2-(2-phenoxyethoxy)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of new substituted amines with different functional groups.

Scientific Research Applications

N-methyl-N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine involves its interaction with specific molecular targets. The phenoxyethoxy group can interact with various receptors or enzymes, modulating their activity. The compound may also influence cellular pathways by altering the function of key proteins or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[2-(2-methoxyethoxy)ethyl]butan-1-amine
  • N-methyl-N-[2-(2-ethoxyethoxy)ethyl]butan-1-amine
  • N-methyl-N-[2-(2-propoxyethoxy)ethyl]butan-1-amine

Uniqueness

N-methyl-N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine is unique due to the presence of the phenoxyethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-methyl-N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-3-4-10-16(2)11-12-17-13-14-18-15-8-6-5-7-9-15/h5-9H,3-4,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRMEFWCEOCIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCOCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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